molecular formula C16H16Cl2N2O4S B3567398 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide CAS No. 6167-14-2

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide

Cat. No.: B3567398
CAS No.: 6167-14-2
M. Wt: 403.3 g/mol
InChI Key: PWAHWWMCFXCSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound. It is characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to an aniline moiety, which is further connected to a chlorophenyl acetamide structure. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorinated aniline derivative, nitration followed by reduction can introduce the amino group.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.

    Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Acylation: The final step involves acylation with 2-chlorophenyl acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in intermediates.

    Substitution: Halogen atoms (chlorine) in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyanilino)-N-(2-chlorophenyl)acetamide
  • 2-(3-chloro-4-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
  • 2-(3-chloro-4-methoxyanilino)-N-(2-methylphenyl)acetamide

Uniqueness

The unique combination of chloro, methoxy, and methylsulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific experiments or applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-24-15-8-7-11(9-13(15)18)20(25(2,22)23)10-16(21)19-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHWWMCFXCSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360282
Record name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6167-14-2
Record name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.